N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide
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Overview
Description
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of cyano and phenyl groups. The final steps involve the addition of the chlorophenyl and thioacetamide groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial to achieving high yields and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide
- N-(3-Bromophenyl)-2-((4-(2-bromophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide
Uniqueness
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H17Cl2N3OS |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H17Cl2N3OS/c27-18-9-6-10-19(13-18)30-25(32)16-33-26-22(15-29)21(20-11-4-5-12-23(20)28)14-24(31-26)17-7-2-1-3-8-17/h1-14H,16H2,(H,30,32) |
InChI Key |
ACNRMTWGRRJEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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